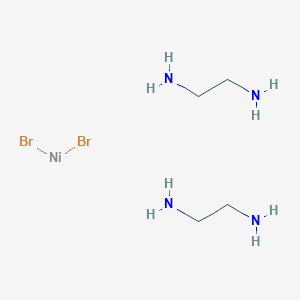

Dibromonickel; ethane-1,2-diamine

Description

Dibromonickel; ethane-1,2-diamine refers to a coordination complex where nickel(II) bromide is ligated by ethane-1,2-diamine (en), a bidentate ligand. Ethane-1,2-diamine (CAS 107-15-3) is a primary diamine with the molecular formula C₂H₈N₂, widely used in coordination chemistry due to its strong chelating ability. Its structure enables the formation of stable five-membered rings with transition metals, enhancing complex stability and reactivity .

Properties

CAS No. |

39260-37-2 |

|---|---|

Molecular Formula |

C4H16Br2N4Ni |

Molecular Weight |

338.70 g/mol |

IUPAC Name |

dibromonickel;ethane-1,2-diamine |

InChI |

InChI=1S/2C2H8N2.2BrH.Ni/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

VHGWRMREGHXYNW-UHFFFAOYSA-L |

Canonical SMILES |

C(CN)N.C(CN)N.[Ni](Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of NSC 180816 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.

Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is formed.

Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.

In industrial settings, the production of NSC 180816 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

NSC 180816 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: NSC 180816 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

NSC 180816 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

Medicine: NSC 180816 is investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism by which NSC 180816 exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved can vary depending on the context of its use, but common targets include proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons

Ethane-1,2-diamine forms complexes with metals such as Ni, Pt, Mn, and Zn. Key comparisons include:

Table 1: Metal Complexes with Ethane-1,2-Diamine and Derivatives

Key Observations :

- Ligand modifications (e.g., hydroxyl or pyridyl groups) improve stability and tailor reactivity for specific applications .

- Ethane-1,2-diamine enhances ZnO nanorod alignment due to its pH-modulating and chelating effects .

Comparison with Propane-1,3-Diamine Complexes

Propane-1,3-diamine (pn) is a structural analog with a longer carbon chain. Evidence highlights critical differences:

Table 2: Ethane-1,2-Diamine vs. Propane-1,3-Diamine

Key Observations :

- Propane-1,3-diamine increases antimycobacterial efficacy but at the cost of higher cytotoxicity, limiting therapeutic utility .

- The smaller bite angle of en (5-membered ring) likely enhances metal-ligand bond strength compared to pn .

Substituent Effects on Diamine Complexes

N-methyl-substituted ethane-1,2-diamines exhibit altered thermodynamic and chemical properties:

Table 3: N-Methyl-Substituted Ethane-1,2-Diamines

Key Observations :

- Bulky substituents (e.g., imidazo-pyrazinyl) may sterically hinder coordination but improve specificity in drug design .

Corrosion Inhibition and Electronic Properties

Ethane-1,2-diamine derivatives like DETA (diethylenetriamine) and TETA (triethylenetetramine) demonstrate corrosion inhibition via adsorption on metal surfaces. DFT studies correlate their efficiency with electron-donating NH groups and HOMO-LUMO energy gaps . Comparatively, unmodified en may offer fewer adsorption sites but simpler synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.